3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one
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Overview
Description
3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring with three methyl groups attached at the 3, 6, and 6 positions, and a ketone functional group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by heating specific intermediates, such as 3,6,6-trimethyl-2,3-dihydrobenzofuran, in the presence of suitable catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone functional group and the benzofuran ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. .
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. .
Substitution: Substitution reactions involving the methyl groups or the benzofuran ring can be performed using various nucleophiles or electrophiles. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Scientific Research Applications
3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. .
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. .
Industry: In industrial applications, this compound is used as a precursor in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one: This compound is structurally similar but differs in the position of the methyl groups. .
3,6,6-Trimethyl-2,3-dihydrobenzofuran: Another related compound with a different arrangement of atoms. .
Uniqueness
3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one stands out due to its specific arrangement of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
3,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-6-13-9-5-11(2,3)4-8(12)10(7)9/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHBTHTYIWMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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